N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide
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Overview
Description
“N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a basic aromatic ring structure in organic chemistry with a nitrogen atom replacing one carbon atom . It also seems to have a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2), and a sulfamoyl group, which is a functional group consisting of a sulfur atom bonded to an amine group and two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring would likely form the core of the molecule, with the other groups attached at specific positions. The exact 3D structure would depend on the spatial arrangement of these groups and the stereochemistry at any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, charge distribution, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1S)-1-cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-8(6-12)14-11(16)9-4-5-10(13-7-9)19(17,18)15(2)3/h4-5,7-8H,1-3H3,(H,14,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXPFFBFWHPDR-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CN=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CN=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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